Pentafluorophenol-D

描述

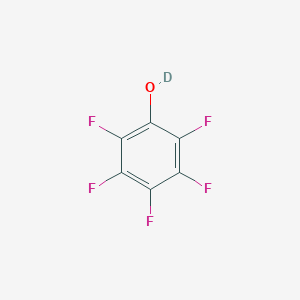

Structure

3D Structure

属性

IUPAC Name |

1-deuteriooxy-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNGYFFABRKICK-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105596-34-7 | |

| Record name | Pentafluorophen(ol-d) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pentafluorophenol-d and Its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentafluorophenol-d (PFP-d), a deuterated derivative of pentafluorophenol. It details its chemical and physical properties, and explores its significant applications in scientific research, particularly in drug development and mechanistic studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences.

Introduction to this compound

This compound is an isotopically labeled form of pentafluorophenol where the hydrogen atom of the hydroxyl group is replaced with a deuterium atom. This substitution, while seemingly minor, imparts unique properties to the molecule that are invaluable for specific research applications. The presence of the electron-withdrawing pentafluorophenyl ring makes the hydroxyl proton (or deuteron) highly acidic, rendering the pentafluorophenoxide a good leaving group. This property is central to many of its applications.

Chemical Structure

The chemical structure of this compound is characterized by a benzene ring substituted with five fluorine atoms and a deuterated hydroxyl group (-OD).

Structure: C₆DF₅O

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, with a comparison to its non-deuterated counterpart, pentafluorophenol.

| Property | This compound | Pentafluorophenol |

| CAS Number | 105596-34-7 | 771-61-9 |

| Molecular Formula | C₆DF₅O | C₆HF₅O |

| Molecular Weight | 185.07 g/mol | 184.06 g/mol |

| Appearance | White to off-white solid | White crystalline solid |

| Melting Point | 34-36 °C | 32-34 °C |

| Boiling Point | 143 °C | 143 °C |

| Isotopic Purity | Typically ≥98 atom % D | N/A |

Core Applications in Research

The unique properties of this compound make it a versatile tool in several areas of scientific research. Its primary applications are centered around its use as a precursor to highly reactive esters for bioconjugation and peptide synthesis, as a building block for the synthesis of other deuterated molecules, and in mechanistic studies involving the kinetic isotope effect.

Pentafluorophenyl Esters in Bioconjugation and Peptide Synthesis

Pentafluorophenol is widely used to activate carboxylic acids by forming pentafluorophenyl (PFP) esters. These PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds. This reactivity is harnessed in bioconjugation to label proteins, antibodies, and other biomolecules with fluorescent dyes, haptens, or other tags.[1] PFP esters are often preferred over other activating agents, such as N-hydroxysuccinimide (NHS) esters, due to their increased stability towards hydrolysis.[1]

This protocol outlines a general procedure for the conjugation of a pentafluorophenyl ester-activated molecule (e.g., a fluorescent dye) to a protein.

Materials:

-

Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

PFP ester of the molecule to be conjugated (dissolved in an organic solvent like DMSO or DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column for purification

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration. Buffers containing primary amines like Tris will compete with the labeling reaction.

-

PFP Ester Solution: Prepare a stock solution of the PFP ester in DMSO or DMF.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the PFP ester solution to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Add the quenching solution to the reaction mixture to quench any unreacted PFP ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography.

-

Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or other appropriate methods.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Pentafluorophenol-d

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for pentafluorophenol-d (PFP-d). Given the limited direct literature on the deuterated form, this guide leverages the extensive data available for its non-deuterated analogue, pentafluorophenol (PFP), and provides reasoned extrapolations for the properties of PFP-d. This document is intended to serve as a valuable resource for researchers in organic synthesis, drug discovery, and materials science.

Chemical Properties

This compound is the deuterated isotopologue of pentafluorophenol, where the acidic proton of the hydroxyl group is replaced by a deuterium atom. This substitution has a negligible effect on most chemical properties but is significant in spectroscopic applications and for mechanistic studies.

Physical and Chemical Data

The key physical and chemical properties of this compound and its non-deuterated counterpart are summarized in the table below for comparative analysis.

| Property | This compound | Pentafluorophenol |

| Molecular Formula | C₆DF₅O | C₆HF₅O |

| Molecular Weight | 185.07 g/mol | 184.06 g/mol [1] |

| CAS Number | 105596-34-7 | 771-61-9[2] |

| Appearance | White crystalline solid[3] | White crystalline solid[3] |

| Melting Point | 34-36 °C (lit.)[3] | 34-36 °C (lit.)[3] |

| Boiling Point | 143 °C (lit.)[3] | 143 °C (lit.)[3] |

| pKa | ~5.5 (Predicted) | 5.50 ± 0.33 (Predicted) |

| Water Solubility | Soluble | Soluble |

| Density | Not available | 1.757 g/cm³ |

Acidity

The acidity of pentafluorophenol is a key characteristic, with a predicted pKa of approximately 5.5. The substitution of the phenolic proton with deuterium in this compound is not expected to significantly alter the pKa value. The high acidity for a phenol is attributed to the strong electron-withdrawing effects of the five fluorine atoms on the aromatic ring, which stabilize the resulting phenoxide anion.

Reactivity and Applications

Pentafluorophenol and its deuterated analogue are highly versatile reagents in organic synthesis. The pentafluorophenyl group is an excellent leaving group, making these compounds valuable for the formation of esters, particularly activated esters for peptide synthesis.[4] The use of this compound can be advantageous in mechanistic studies of these reactions to determine if the cleavage of the O-H/O-D bond is involved in the rate-determining step.

In the context of drug development, pentafluorophenyl esters are widely used as coupling reagents to form amide bonds in peptide synthesis.[4] The high reactivity and the formation of a relatively non-reactive and easily removable pentafluorophenol byproduct make this a preferred method. Furthermore, the unique properties of fluorinated compounds can be imparted to molecules, potentially enhancing their metabolic stability and binding affinity.

Molecular Structure

The molecular structure of pentafluorophenol consists of a planar benzene ring substituted with five fluorine atoms and a hydroxyl group. The deuterated form, this compound, has the same fundamental structure.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of deuterated phenols involves H/D exchange in the presence of a suitable deuterium source. For this compound, a plausible synthetic route would involve the direct exchange of the acidic proton of pentafluorophenol with a deuterium source.

Materials:

-

Pentafluorophenol

-

Deuterium oxide (D₂O)

-

Anhydrous solvent (e.g., THF, dioxane)

-

Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)

Procedure:

-

Dissolve pentafluorophenol in a minimal amount of anhydrous solvent.

-

Add an excess of deuterium oxide to the solution.

-

Stir the mixture at room temperature for several hours to allow for H/D exchange. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the hydroxyl proton signal.

-

Remove the solvent and excess D₂O under reduced pressure.

-

To ensure complete deuteration, the process can be repeated by redissolving the residue in anhydrous solvent and adding fresh D₂O.

-

After the final exchange, the product is dried over an anhydrous drying agent, and the solvent is removed to yield this compound.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be very simple, showing the absence of the characteristic broad singlet for the hydroxyl proton that is present in the spectrum of pentafluorophenol. Any residual proton signal in that region would indicate incomplete deuteration.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the fluorinated aromatic carbons. The chemical shifts are not expected to differ significantly from those of pentafluorophenol.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For pentafluorophenol, the spectrum typically shows three distinct multiplets corresponding to the ortho, meta, and para fluorine atoms. The spectrum of this compound is expected to be virtually identical to that of pentafluorophenol.[5][6][7]

Infrared (IR) Spectroscopy: The most significant difference in the IR spectrum of this compound compared to pentafluorophenol will be the shift of the O-H stretching vibration to a lower frequency for the O-D bond, typically from around 3600 cm⁻¹ to approximately 2600 cm⁻¹.

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of this compound (185.07 g/mol ), which is one mass unit higher than that of pentafluorophenol (184.06 g/mol ).

Signaling Pathways and Experimental Workflows

The primary utility of pentafluorophenol and its deuterated analog in the context of drug development and biochemical research lies in their role as activating agents in peptide synthesis. The following diagram illustrates a generalized workflow for the synthesis of a dipeptide using a pentafluorophenyl ester.

Caption: Workflow for dipeptide synthesis using a pentafluorophenyl ester.

References

- 1. Pentafluorophenol - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. haihangchem.com [haihangchem.com]

- 4. Pentafluorophenol and its derivatives [en.highfine.com]

- 5. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Pentafluorophenol | C6HF5O | CID 13041 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterated Pentafluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for deuterated pentafluorophenol and its derivatives. The strategic incorporation of deuterium into molecules is a critical tool in drug development, mechanistic studies, and advanced materials science. This document details established methodologies, presents quantitative data for comparative analysis, and includes workflow diagrams to elucidate the synthetic processes.

Synthesis of Deuterated Pentafluorophenyl Derivatives

The deuteration of pentafluorophenyl (PFP) derivatives, particularly at positions alpha to a carbonyl group, is well-established, offering high levels of deuterium incorporation and excellent yields. These methods are primarily centered around the use of PFP esters as versatile starting materials.

Reductive Deuteration of Pentafluorophenyl Esters for the Synthesis of α,α-Dideuterio Alcohols

A highly chemoselective method for the synthesis of α,α-dideuterio alcohols involves the reductive deuteration of pentafluorophenyl esters. This single-electron transfer (SET) reaction utilizes samarium(II) iodide (SmI₂) as a mild reducing agent and deuterium oxide (D₂O) as the deuterium source. The reaction is notable for its excellent functional group tolerance and typically achieves greater than 98% deuterium incorporation.[1]

Quantitative Data:

| Substrate | Product | Yield (%) | Deuterium Incorporation (%) |

| Pentafluorophenyl esters | α,α-Dideuterio alcohols | High | >98 |

Experimental Protocol:

A general procedure for this transformation is as follows:

-

To a solution of samarium(II) iodide (0.1 M in THF, 5.0 equiv.) is added deuterium oxide (75.0 equiv.).

-

A solution of the pentafluorophenyl ester (1.0 equiv.) in THF is then added to the mixture under an argon atmosphere at room temperature with vigorous stirring.

-

After approximately 15 minutes, the excess SmI₂ is quenched by bubbling air through the reaction mixture.

-

The mixture is then worked up by dilution with ethyl acetate and 1.0 M HCl.

-

The organic layer is separated, washed, dried, and concentrated.

-

The crude product is purified by flash chromatography.

Logical Workflow for Reductive Deuteration:

Hydrogen-Deuterium Exchange on the α-Position of Pentafluorophenyl Esters

A highly regioselective method for the synthesis of α-deuterio carboxylic acid derivatives is the hydrogen-deuterium (H/D) exchange at the α-position of pentafluorophenyl esters. This reaction is catalyzed by a mild base, such as triethylamine (Et₃N), with deuterium oxide serving as the deuterium source. The pentafluorophenyl group significantly increases the acidity of the α-hydrogen, facilitating this exchange under mild conditions.[2]

Quantitative Data:

| Substrate | Product | Catalyst | Yield (%) | Deuterium Incorporation (%) |

| PFP esters | α-Deuterio carboxylic acid derivatives | Et₃N | 90-98 | 91-98 |

Experimental Protocol:

A typical experimental procedure involves:

-

Dissolving the pentafluorophenyl ester in a suitable solvent.

-

Adding triethylamine (catalytic amount) and deuterium oxide.

-

Stirring the reaction mixture at room temperature until the desired level of deuterium incorporation is achieved, as monitored by NMR spectroscopy.

-

The product is then isolated through standard work-up procedures.

Signaling Pathway for α-Deuteration of PFP Esters:

Synthesis of Deuterated Pentafluorophenol

The direct deuteration of pentafluorophenol can be approached in two primary ways: deuteration of the hydroxyl group to form pentafluorophenol-d1 (C₆F₅OD) and deuteration of the aromatic ring to produce perdeuterated pentafluorophenol (C₆D₅OF).

Synthesis of Pentafluorophenol-d1 (C₆F₅OD)

The synthesis of pentafluorophenol-d1 is a straightforward acid-base exchange reaction. The acidic proton of the hydroxyl group readily exchanges with deuterium from a suitable source, most commonly deuterium oxide.

Experimental Protocol:

A general procedure for the preparation of pentafluorophenol-d1 is as follows:

-

Dissolve pentafluorophenol in a minimal amount of a suitable solvent that is miscible with water, or use no solvent if possible.

-

Add a molar excess of deuterium oxide (D₂O).

-

Stir the mixture for a period to allow for complete exchange. The reaction can be monitored by ¹H NMR by observing the disappearance of the hydroxyl proton signal.

-

Remove the solvent and excess D₂O under reduced pressure. To ensure high isotopic purity, this step can be repeated multiple times with fresh D₂O.

-

The resulting solid is pentafluorophenol-d1.

Workflow for Pentafluorophenol-d1 Synthesis:

Synthesis of Ring-Deuterated Pentafluorophenol

The deuteration of the aromatic ring of pentafluorophenol is more challenging due to the electron-withdrawing nature of the fluorine atoms, which deactivates the ring towards electrophilic substitution. However, methods for the deuteration of aromatic compounds can be adapted for this purpose. One potential strategy involves the deuteration of a precursor molecule followed by conversion to the phenol.

A plausible, though not explicitly detailed in the direct context of pentafluorophenol in the search results, synthetic route could involve the high-temperature, acid-catalyzed H/D exchange of a related aromatic compound, followed by a chemical transformation to introduce the hydroxyl group. For instance, the deuteration of aniline hydrochloride has been shown to be efficient, and the resulting deuterated aniline can be converted to the corresponding phenol via diazotization.[3]

Conceptual Pathway for Ring-Deuterated Pentafluorophenol:

-

H/D Exchange on a Precursor: A suitable precursor, such as pentafluoroaniline, could potentially undergo H/D exchange under forcing conditions (e.g., high temperature and strong deuterated acid).

-

Diazotization: The resulting deuterated pentafluoroaniline would then be treated with a nitrite source in the presence of a strong acid to form a diazonium salt.

-

Hydrolysis: The diazonium salt is then hydrolyzed, typically by heating in an aqueous solution, to yield the desired ring-deuterated pentafluorophenol.

Logical Diagram for a Conceptual Synthesis of Ring-Deuterated Pentafluorophenol:

Conclusion

This technical guide has outlined the primary synthetic pathways for obtaining deuterated pentafluorophenol and its derivatives. While the deuteration of PFP esters to yield α,α-dideuterio alcohols and α-deuterio carboxylic acid derivatives is well-documented with high efficiency, the direct synthesis of ring-deuterated pentafluorophenol requires further investigation and development of specific protocols. The synthesis of pentafluorophenol-d1, however, is a straightforward process. The methodologies and data presented herein provide a solid foundation for researchers and professionals in the field to select and implement the most appropriate synthetic strategy for their specific needs.

References

- 1. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. organic chemistry - Phenol and Deuterated Sulphuric Acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

Pentafluorophenol-d: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling protocols, and experimental context for pentafluorophenol-d (PFP-d). The information is curated for professionals in research and drug development who utilize this reagent in their workflows. While specific safety data for the deuterated form is limited, the following information is based on the closely related and well-documented pentafluorophenol (PFP), and any significant deviations for the deuterated compound are expected to be minimal.

Section 1: Safety Data Sheet Summary

Pentafluorophenol and its deuterated analogue are organofluorine compounds that require careful handling due to their potential health hazards. Below is a summary of critical safety information.

Hazard Identification and Classification

Pentafluorophenol is classified as a hazardous substance.[1] It is harmful if swallowed, inhaled, or in contact with skin.[2][3] It can cause severe skin burns and serious eye damage.[1][4][5] Additionally, it may cause respiratory irritation.[2][5][6]

GHS Hazard Statements:

-

H332: Harmful if inhaled[2]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆DF₅O | [6] |

| Molecular Weight | 185.07 g/mol | [6] |

| Appearance | White to slightly brown crystalline powder/solid | [8] |

| Melting Point | 32.8 °C (91.0 °F; 305.9 K) for PFP | [7] |

| Boiling Point | 145.6 °C (294.1 °F; 418.8 K) for PFP | [7] |

| Flash Point | 72 °C (161.6 °F) | [8] |

| pKa | 5.5 for PFP | [7] |

Toxicological Information

The toxicological properties of pentafluorophenol have not been fully investigated.[8] Acute exposure may lead to irritation of the eyes, skin, and respiratory tract.[9] Prolonged or repeated exposure could result in central nervous system depression and potential damage to the liver and kidneys.[9] There is currently insufficient evidence to classify it as a human carcinogen.[9]

| Exposure Route | Effects |

| Inhalation | May cause respiratory tract irritation.[8] Harmful if inhaled.[2] |

| Skin Contact | May cause skin irritation.[8] Harmful in contact with skin.[2][10] Causes skin irritation.[2] |

| Eye Contact | May cause eye irritation.[8] Causes serious eye irritation.[2] |

| Ingestion | Harmful if swallowed.[2][10] May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[8] |

Section 2: Handling and Storage Protocols

Proper handling and storage procedures are paramount to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling this compound.

| PPE | Specifications |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8][10] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][8][10] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][4][8] |

Safe Handling Practices

-

Wash thoroughly after handling.[8]

-

Avoid contact with eyes, skin, and clothing.[8]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[9][10]

-

Avoid generating dusty conditions.[8]

Storage Conditions

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[8]

-

Keep away from heat, sparks, and flame.[10]

-

Store in the dark.[9]

-

Incompatible with strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[9]

Section 3: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

| Situation | First-Aid Measures |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[8][10] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8][10] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[8][10] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[8][10] |

For spills, clean up immediately, observing precautions in the Protective Equipment section. Sweep up or absorb the material and place it into a suitable clean, dry, closed container for disposal.[8] Avoid generating dust and provide ventilation.[8]

Section 4: Experimental Protocols and Applications

Pentafluorophenol is a widely used reagent in organic synthesis, particularly in the formation of active esters for peptide synthesis.[7][11][12]

General Procedure for Pentafluorophenyl Ester Formation

The following is a generalized protocol for the synthesis of Fmoc-amino acid pentafluorophenyl esters, which are common intermediates in solid-phase peptide synthesis.

-

To a solution of an Fmoc-protected amino acid in a suitable solvent (e.g., dichloromethane or THF), add 1.5 equivalents of pentafluorophenol.[11]

-

If necessary, a coupling reagent such as a carbodiimide or Ghosez's reagent can be added to facilitate the esterification.[11]

-

The reaction mixture is typically stirred at room temperature overnight.[11]

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel.[11]

Application in Flow Chemistry for Dipeptide Synthesis

Pentafluorophenyl esters are also amenable to flow chemistry systems for peptide synthesis.

-

Two separate solutions are prepared: one containing the Fmoc-amino acid PFP ester in THF and the other containing the amino acid tert-butyl ester in THF.[11]

-

These solutions are pumped at a controlled flow rate into a reaction cartridge.[11]

-

The resulting solution then flows through a heated cartridge containing a scavenger resin (e.g., DBU-polymer) to facilitate the reaction and purification.[11]

Section 5: Visualized Workflow

The following diagrams illustrate the logical flow of handling and experimental use of this compound.

Caption: Workflow for Safe Handling of this compound.

Caption: Experimental Workflow for PFP Ester Synthesis.

References

- 1. fishersci.com [fishersci.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. Pentafluorophenol | C6HF5O | CID 13041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pentafluorophen(ol-d) | C6HF5O | CID 16212660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pentafluorophenol - Wikipedia [en.wikipedia.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Page loading... [wap.guidechem.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

A Deep Dive into the Physicochemical Landscape of Pentafluorophenol and Its Deuterated Analogue

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Pentafluorophenol and Pentafluorophenol-d

This technical guide provides a comprehensive examination of the physical properties of pentafluorophenol and its deuterated counterpart, this compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison of their key physicochemical characteristics, outlines experimental protocols for their determination, and presents visual workflows for relevant applications.

Core Physical Properties: A Comparative Overview

Deuterium substitution, the replacement of a protium (¹H) atom with a deuterium (²H or D) atom, can subtly influence the physical properties of a molecule. This is primarily due to the greater mass of deuterium, which affects vibrational frequencies and bond energies. In the case of pentafluorophenol, deuteration of the hydroxyl group to form this compound (C₆F₅OD) is expected to manifest in slight variations in its physical characteristics compared to the non-deuterated form (C₆F₅OH).

| Physical Property | Pentafluorophenol (C₆F₅OH) | This compound (C₆F₅OD) | Expected Isotope Effect |

| Molar Mass | 184.06 g/mol | 185.07 g/mol | Increase due to the heavier deuterium isotope. |

| Melting Point | 34-36 °C[1][2] | Estimated to be slightly higher | Deuteration can lead to stronger intermolecular interactions, such as hydrogen/deuterium bonding, potentially increasing the melting point. |

| Boiling Point | 143 °C[1][3][4] | Estimated to be slightly higher | Similar to the melting point, stronger intermolecular forces due to deuteration can result in a slightly elevated boiling point. |

| pKa | 5.5[5] | Estimated to be slightly higher (weaker acid) | Deuteration of an acidic proton generally leads to a slight increase in the pKa value, making the compound a weaker acid. This is attributed to the lower zero-point energy of the O-D bond compared to the O-H bond. |

| Density | ~1.757 g/cm³[3] | Estimated to be slightly higher | The increased molecular mass in a similar molecular volume would result in a slightly higher density. |

Experimental Protocols: Methodologies for Characterization

The determination of the physical properties outlined above requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of both pentafluorophenol and its deuterated form can be determined using a capillary melting point apparatus.

Methodology:

-

A small, dry sample of the compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point can be determined using the distillation method or a micro-boiling point method.

Methodology (Distillation):

-

A sample of the liquid is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask.

-

The liquid is heated to boiling.

-

The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of distillate is collected, is recorded as the boiling point.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound. It can be determined by potentiometric titration.

Methodology:

-

A known concentration of the phenol solution is prepared in a suitable solvent (e.g., water or a water-alcohol mixture).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Methodology:

-

A small amount of the sample is prepared for analysis. For a solid like pentafluorophenol, this can be done by creating a KBr pellet or by dissolving the sample in a suitable solvent.

-

The sample is placed in an IR spectrometer.

-

An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The characteristic absorption bands are analyzed. For pentafluorophenol, key absorptions include the O-H stretching band (around 3600 cm⁻¹) and the C-F stretching bands. In this compound, the O-H stretch will be replaced by a lower frequency O-D stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is placed in an NMR tube.

-

The NMR tube is placed in the NMR spectrometer.

-

¹H NMR and ¹⁹F NMR spectra are acquired.

-

In the ¹H NMR spectrum of pentafluorophenol, a signal for the hydroxyl proton will be observed. This signal will be absent in the spectrum of this compound. The ¹⁹F NMR will show characteristic signals for the fluorine atoms on the aromatic ring.

Visualizing Experimental and Logical Workflows

To further elucidate the practical applications and logical relationships involving pentafluorophenol, the following diagrams have been generated using the DOT language.

Caption: Workflow for pKa determination by potentiometric titration.

Caption: General workflow for peptide synthesis using pentafluorophenol.

References

- 1. Page loading... [guidechem.com]

- 2. Pentafluorophenol ReagentPlus , = 99 771-61-9 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentafluorophenol - Wikipedia [en.wikipedia.org]

A Technical Guide to Pentafluorophenol-d: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pentafluorophenol-d (C₆DF₅O), a deuterated analogue of the versatile chemical reagent, pentafluorophenol. This document details its chemical and physical properties, outlines its role in synthetic chemistry, and presents experimental protocols for its application, particularly in the synthesis of deuterated molecules and its use in analytical techniques.

Core Chemical and Physical Properties

This compound is a white solid at room temperature. The substitution of the hydroxyl proton with a deuterium atom imparts a specific isotopic signature, making it a valuable tool in various research applications. Below is a summary of its key properties.

| Property | Value |

| CAS Number | 105596-34-7 |

| Molecular Formula | C₆DF₅O |

| Molecular Weight | 185.07 g/mol [1] |

| Synonyms | Pentafluorophen(ol-d), 1-deuteriooxy-2,3,4,5,6-pentafluorobenzene |

| Isotopic Purity | Typically ≥98 atom % D |

| Melting Point | 34-36 °C |

| Boiling Point | 143 °C |

| Solubility | Soluble in many organic solvents such as dimethyl sulfoxide (DMSO). Sparingly soluble in water.[2] Slightly soluble in chloroform and methanol.[] |

Applications in Research and Development

The primary applications of this compound stem from the unique properties of both the pentafluorophenyl group and the deuterium isotope.

Synthesis of Deuterated Molecules

A significant application of this compound and its non-deuterated counterpart is in the synthesis of complex molecules. Pentafluorophenyl esters are highly reactive and serve as excellent precursors for a variety of chemical transformations.

One notable application is the synthesis of α,α-dideuterio alcohols.[4][5] In this reaction, a pentafluorophenyl ester acts as a highly chemoselective ketyl precursor. Using samarium(II) iodide (SmI₂) as a mild reducing agent and deuterium oxide (D₂O) as the deuterium source, this method allows for the synthesis of α,α-dideuterio alcohols with high levels of deuterium incorporation (>98%).[4][5] This technique is valuable for introducing deuterium labels into specific positions within a molecule, which is crucial for mechanistic studies and for enhancing the metabolic stability of drug candidates.

Peptide Synthesis

Pentafluorophenol is widely used to prepare highly reactive pentafluorophenyl (Pfp) active esters for peptide synthesis.[6] These Pfp esters facilitate the efficient formation of peptide bonds, often with faster reaction times and fewer side reactions compared to other activating agents. While the deuterated form is less commonly used for this purpose, the underlying chemistry remains the same. The use of this compound in this context could be relevant for specialized applications requiring isotopic labeling of the leaving group for mechanistic studies.

Analytical Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of a proton on the hydroxyl group, this compound is a suitable solvent for ¹H NMR studies where the acidic proton of the non-deuterated form might interfere with the analysis of the sample. Its unique ¹⁹F NMR signal can also serve as a reference standard.

Mass Spectrometry: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry.[7][8][9] The predictable mass shift introduced by the deuterium atom allows for accurate and precise quantification of the non-deuterated analyte, as the deuterated standard co-elutes with the analyte and exhibits similar ionization efficiency.

Experimental Protocols

General Procedure for the Synthesis of Pentafluorophenyl Esters

This protocol is adapted for the synthesis of active esters, a common application of pentafluorophenol.

Materials:

-

Carboxylic acid

-

This compound

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous solvent (e.g., ethyl acetate, dichloromethane, or tetrahydrofuran)

-

Base (e.g., pyridine or triethylamine, if required)

Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric equivalent of this compound to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the coupling agent (DCC or EDC) in the anhydrous solvent to the reaction mixture with constant stirring.

-

Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the urea byproduct.

-

Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pentafluorophenyl ester.

-

Purify the product by recrystallization or column chromatography.

Workflow Diagrams

Synthesis of α,α-Dideuterio Alcohols

The following diagram illustrates the experimental workflow for the synthesis of α,α-dideuterio alcohols using a pentafluorophenyl ester as a precursor.

Caption: Experimental workflow for α,α-dideuterio alcohol synthesis.

Peptide Bond Formation via Pfp Ester

This diagram illustrates the logical relationship in the activation of an amino acid and subsequent peptide bond formation.

Caption: Logical flow of peptide bond formation.

References

- 1. This compound | 105596-34-7 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source [organic-chemistry.org]

- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asdlib.org [asdlib.org]

- 8. omicsonline.org [omicsonline.org]

- 9. researchgate.net [researchgate.net]

The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the quest for efficient, high-yield, and low-racemization coupling methods is paramount. Among the arsenal of activating reagents, pentafluorophenol (PFP-OH) has carved out a significant niche. Its application, primarily through the formation of pentafluorophenyl (PFP) active esters of N-protected amino acids, offers a robust strategy for the formation of peptide bonds. The high reactivity of these esters, attributed to the electron-withdrawing nature of the pentafluorophenyl group, translates into rapid coupling times and a reduction in unwanted side reactions.[1][2] This technical guide provides an in-depth exploration of the applications of pentafluorophenol in peptide synthesis, complete with quantitative data, detailed experimental protocols, and workflow diagrams to support researchers in this field.

While the core applications revolve around pentafluorophenol, it is worth noting that deuterated analogues such as pentafluorophenol-d5 are not commonly employed as coupling reagents in standard peptide synthesis. Their utility is more likely to be found in specialized applications such as serving as internal standards for mass spectrometry-based quantitative analysis of peptides, where their distinct mass allows for precise differentiation from their non-deuterated counterparts.

Core Principles: The Chemistry of Pentafluorophenyl Esters

Pentafluorophenol is utilized to convert the carboxylic acid group of an N-protected amino acid into a highly reactive PFP ester.[3] This "activation" step renders the carboxyl carbon more susceptible to nucleophilic attack by the free amino group of another amino acid or a growing peptide chain.[2] The pentafluorophenoxide anion is an excellent leaving group, which facilitates the rapid formation of the amide (peptide) bond.[2]

Kinetic studies have demonstrated the superior reactivity of PFP esters compared to other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters. The relative coupling rates have been shown to be in the order of OPFP >> OPCP > ONp, with a ratio of approximately 111:3.4:1.[4] This high reactivity is advantageous in minimizing side reactions, such as racemization, which can occur at the activated C-terminal amino acid.[4]

Quantitative Data: Performance of Pentafluorophenyl Esters in Peptide Synthesis

The efficiency of peptide coupling reactions is a critical factor in the overall success of a synthesis. The following tables summarize quantitative data on the use of PFP esters in terms of chemical yields and the preservation of stereochemical integrity.

Table 1: Dipeptide Synthesis Yields and Diastereomeric Ratios using an Additive-Free Flow System

| Entry | Electrophile (Fmoc-AA-OPfp) | Nucleophile (H-AA-OtBu) | Product | Yield (%) | dr |

| 1 | Fmoc-Phe-OPfp | H-Phe-OtBu | Fmoc-Phe-Phe-OtBu | 96 | >99:1 |

| 2 | Fmoc-Phe-OPfp | H-Val-OtBu | Fmoc-Phe-Val-OtBu | 95 | >99:1 |

| 3 | Fmoc-Val-OPfp | H-Phe-OtBu | Fmoc-Val-Phe-OtBu | 92 | >99:1 |

| 4 | Fmoc-Val-OPfp | H-Val-OtBu | Fmoc-Val-Val-OtBu | 90 | >99:1 |

| 5 | Fmoc-Phg-OPfp | H-Phe-OtBu | Fmoc-Phg-Phe-OtBu | 94 | 99:1 |

| 6 | Fmoc-Phg-OPfp | H-Val-OtBu | Fmoc-Phg-Val-OtBu | 91 | 99:1 |

| 7 | Fmoc-Ala-OPfp | H-N(Me)Phe-OtBu | Fmoc-Ala-N(Me)Phe-OtBu | 95 | >99:1 (er) |

| 8 | Fmoc-Val-OPfp | H-N(Me)Phe-OtBu | Fmoc-Val-N(Me)Phe-OtBu | 92 | >99:1 (er) |

Data sourced from an additive-free flow synthesis study. Diastereomeric ratios (dr) and enantiomeric ratios (er) were determined by HPLC analysis.[5]

Table 2: Oligopeptide Synthesis Yields in an Additive-Free Flow System

| Entry | Product | Yield (%) |

| 1 | Fmoc-Phe-Phe-Phe-OtBu | 91 |

| 2 | Fmoc-Val-Phe-Phe-OtBu | 89 |

| 3 | Fmoc-Phe-Phe-Phe-Phe-OtBu | 85 |

| 4 | Fmoc-Val-Phe-Phe-Phe-OtBu | 83 |

Data sourced from the same additive-free flow synthesis study, demonstrating the utility of PFP esters in the synthesis of longer peptide fragments.[5]

Table 3: Comparative Racemization Levels of Coupling Reagents

| Coupling Reagent | Racemization Level | Notes |

| FDPP (a PFP derivative) | Lowest among common reagents | Analysis showed FDPP to have the lowest racemization rate.[4] |

| Other Methods (e.g., carbodiimides) | Generally low (<0.4% per cycle) | Racemization in SPPS is typically minimal with modern techniques.[6] |

Experimental Protocols

The following are detailed methodologies for the preparation and use of pentafluorophenyl esters in peptide synthesis.

Protocol 1: Synthesis of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol is adapted for the preparation of Fmoc-protected amino acid PFP esters, which are stable, crystalline solids suitable for both solution- and solid-phase synthesis.[7]

Materials:

-

N-Fmoc-α-amino acid

-

Pentafluorophenol (PFP-OH)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N-Fmoc-α-amino acid (1 equivalent) and pentafluorophenol (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution with stirring.

-

Continue stirring at 0 °C for 1 hour, and then at room temperature for an additional 3-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure Fmoc-amino acid pentafluorophenyl ester.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol outlines a typical coupling cycle in Fmoc-based SPPS using pre-activated PFP esters.[8]

Materials:

-

Fmoc-protected amino acid pentafluorophenyl ester

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution in DMF (typically 20%)

-

Resin-bound peptide with a free N-terminal amine

Procedure:

-

Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc group. Agitate for a specified time (e.g., 5-20 minutes).

-

Washing: Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc adducts.

-

Coupling: a. In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (typically 3-5 equivalents relative to the resin loading) and HOBt (an equivalent amount to the PFP ester) in a minimal volume of DMF.[8] b. Add the solution of the activated amino acid to the deprotected peptidyl resin. c. Agitate the mixture gently for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive (indicating free amines), the coupling step can be repeated.

-

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol 3: Solution-Phase Peptide Synthesis using Boc-Amino Acid Pentafluorophenyl Esters

This protocol describes a method for solution-phase peptide coupling.[9]

Materials:

-

Boc-protected amino acid or peptide pentafluorophenyl ester

-

Peptide or amino acid with a free N-terminal amine (as a salt, e.g., HCl or TFA salt)

-

N,N-Diisopropylethylamine (DIEA)

-

Tetrahydrofuran (THF)

-

Water

-

10% aqueous citric acid solution

Procedure:

-

Nucleophile Preparation: Dissolve or suspend the deprotected peptide or amino acid (1 equivalent) in water containing 2-2.1 equivalents of DIEA to neutralize the salt and bring the pH to 8.5-9.

-

Coupling: To the aqueous solution of the nucleophile, add a solution of the Boc-protected amino acid or peptide pentafluorophenyl ester (1.1-1.5 equivalents) in THF. The mixture should become homogeneous.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 3 hours.

-

Workup: a. Remove the THF under reduced pressure. b. Acidify the remaining aqueous mixture to pH 3 with a 10% citric acid solution. This will precipitate the Boc-protected peptide product.

-

Isolation: Isolate the precipitated peptide by filtration or centrifugation, wash with cold water, and dry under vacuum.

Visualizing the Process: Diagrams and Workflows

To further elucidate the role of pentafluorophenol in peptide synthesis, the following diagrams illustrate the key chemical transformations and experimental workflows.

Caption: Formation of an Fmoc-Amino Acid Pentafluorophenyl Ester.

Caption: Peptide Bond Formation via a PFP Ester.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using PFP Esters.

Conclusion

Pentafluorophenol, through the formation of its highly reactive esters, provides a powerful and versatile tool for modern peptide synthesis. The rapid coupling kinetics and low propensity for racemization make PFP esters particularly valuable for the synthesis of complex and sensitive peptide sequences.[4][10] The protocols and data presented in this guide underscore the practical utility of this methodology in both solid-phase and solution-phase approaches. For researchers and drug development professionals, a thorough understanding of the principles and applications of pentafluorophenol-mediated peptide synthesis is essential for the efficient and reliable production of high-quality peptides.

References

- 1. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 4. Pentafluorophenol and its derivatives [en.highfine.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accuracy and precision is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in ensuring the reliability and reproducibility of analytical data. From foundational principles to practical applications in drug development and clinical research, we delve into the core concepts, experimental protocols, and best practices for leveraging these powerful tools.

The Core Principle: Why Deuterated Standards are Essential

In liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at multiple stages of the analytical process, including sample extraction, injection volume, and ionization efficiency.[1][2] A deuterated internal standard (DIS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[3][4] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[3][5]

The fundamental advantage of using a DIS is its ability to compensate for variations that can compromise quantitative accuracy.[1][3][6] By adding a known amount of the DIS to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains consistent even if there are losses during sample preparation or fluctuations in instrument response, as both the analyte and the DIS are affected proportionally.[7] This normalization is crucial for mitigating matrix effects, where components of a complex biological sample can suppress or enhance the ionization of the target analyte.[8][9][10]

Selecting an Appropriate Deuterated Internal Standard: A Logical Approach

The selection of a suitable deuterated internal standard is a critical step in method development. Several factors must be considered to ensure the integrity of the quantitative data. The following logical workflow outlines the key decision points:

Key considerations in this process include:

-

Stability of the Label: Deuterium atoms should be placed in positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[11][12] Labeling on heteroatoms (O, N) or carbons adjacent to carbonyl groups should be avoided.[11][12]

-

Sufficient Mass Difference: A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent spectral overlap between the analyte and the internal standard.[11][12][13]

-

High Purity: Both chemical and isotopic purity are crucial.[4] High isotopic enrichment (≥98%) and chemical purity (>99%) ensure that the internal standard behaves consistently and does not contribute to the analyte signal.[4]

Quantitative Data Presentation: The Impact of Deuterated Standards

The use of deuterated internal standards significantly improves the quality of quantitative data. The following tables summarize validation data from a study on the quantification of immunosuppressive drugs and a study on pesticide analysis, illustrating the enhanced performance achieved with these standards.

Table 1: Performance of an LC-MS/MS Method for Immunosuppressant Quantification Using Deuterated Internal Standards

| Analyte | Linear Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |

| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |

| Data summarized from a study by Shipkova et al. (2012).[8][9] |

Table 2: Comparison of Quantitative Accuracy for Pesticide Analysis in Different Matrices with and without Deuterated Internal Standards

| Analyte | Matrix | Accuracy without IS (%) | Accuracy with IS (%) |

| Imidacloprid | Cannabis Oil | 145% | 105% |

| Imidacloprid | Gummy Bear | 65% | 98% |

| Imidacloprid | Topical Cream | 160% | 110% |

| Myclobutanil | Cannabis Oil | 135% | 102% |

| Myclobutanil | Gummy Bear | 70% | 95% |

| Myclobutanil | Topical Cream | 155% | 108% |

| Illustrative data based on findings from a study on pesticide analysis in cannabis matrices.[10] The use of deuterated internal standards brings the accuracy to within an acceptable range of 25%.[10] |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the quantification of immunosuppressants in whole blood and for a general metabolomics workflow, highlighting the integration of deuterated internal standards.

Quantification of Immunosuppressants in Whole Blood

This protocol is adapted for the simultaneous analysis of cyclosporine A, tacrolimus, sirolimus, and everolimus.

Materials:

-

Whole blood samples collected in EDTA tubes.

-

Deuterated internal standard mix (containing d12-Cyclosporine A, 13C, d2-Tacrolimus, 13C, d3-Sirolimus, 13C2, d4-Everolimus).

-

Precipitation reagent: Zinc sulfate solution (0.1 M) in methanol/water.

-

LC-MS/MS system with a C18 or phenyl-hexyl column.

Procedure:

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the LC-MS/MS system.

-

Employ a suitable gradient elution profile to achieve chromatographic separation of the analytes.

-

Detect the analytes and their corresponding deuterated internal standards using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of each analyte to its deuterated internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

General Metabolomics Workflow

This protocol outlines a common procedure for untargeted or targeted metabolomics in plasma.

Materials:

-

Plasma samples.

-

Stable isotope-labeled internal standard mixture (e.g., a mix of 13C, 15N-labeled amino acids and other deuterated metabolites).

-

Extraction solvent: Ice-cold acetonitrile.

-

LC-MS/MS system (e.g., Q Exactive hybrid Quadrupole-Orbitrap) with a C18 column.

Procedure:

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add the internal standard mixture.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an injection vial for LC-MS/MS analysis.[14]

-

-

LC-MS/MS Analysis:

-

Perform reverse-phase chromatography using a C18 column with a gradient elution of water with 0.5% formic acid and acetonitrile.

-

Operate the mass spectrometer in full scan and data-dependent MS2 mode for untargeted analysis, or in MRM mode for targeted analysis.

-

-

Data Analysis:

-

Process the raw data to obtain peak areas for the metabolites and internal standards.

-

For targeted analysis, calculate concentration using the peak area ratio method as described for immunosuppressants.

-

For untargeted analysis, use the internal standards to monitor and correct for analytical variability and to aid in relative quantification.

-

Visualizing Workflows and Logical Relationships

The following diagrams, created using Graphviz, illustrate key workflows where deuterated standards are integral.

Experimental Workflow for Therapeutic Drug Monitoring

This diagram outlines the process of quantifying an immunosuppressant drug in a patient sample.

Biomarker Validation Workflow

This diagram illustrates the role of deuterated standards in the validation phase of biomarker discovery.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for robust and reliable quantitative analysis. By understanding the principles of their application, the criteria for their selection, and the details of their implementation in experimental workflows, researchers, scientists, and drug development professionals can significantly enhance the quality and integrity of their data. As the demand for highly accurate and precise measurements in complex biological matrices continues to grow, the role of deuterated standards will remain central to advancing scientific discovery and improving human health.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. researchgate.net [researchgate.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. m.youtube.com [m.youtube.com]

- 8. d-nb.info [d-nb.info]

- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. Translational Research Workflows | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. A high-throughput LC-MS/MS method for the quantification of four immunosu- ppressants drugs in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]

Methodological & Application

Application Notes and Protocols for the Use of Deuterated Pentafluorophenol as an Internal Standard

A comprehensive search for established protocols detailing the use of deuterated pentafluorophenol (pentafluorophenol-d) as an internal standard for quantitative analysis did not yield specific, validated methodologies. Its application appears to be infrequent or not widely documented in publicly available scientific literature. Therefore, this document provides a generalized protocol for the use of a deuterated internal standard, using this compound as a representative example for the quantitative analysis of non-deuterated pentafluorophenol or structurally similar fluorinated phenols by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative analysis. An ideal internal standard is a compound that is chemically similar to the analyte but can be differentiated by the analytical instrument. Deuterated standards, such as this compound, are excellent internal standards for mass spectrometry-based methods because they have nearly identical chemical and physical properties to their non-deuterated counterparts, including extraction efficiency and chromatographic retention time. However, their difference in mass allows for their distinct detection by a mass spectrometer.

This protocol outlines the general steps for utilizing this compound as an internal standard for the quantification of pentafluorophenol in a sample matrix.

General Experimental Workflow

The following diagram illustrates a typical workflow for quantitative analysis using an internal standard.

Caption: General workflow for quantitative analysis using an internal standard.

Experimental Protocols

Materials and Reagents

-

Pentafluorophenol (analyte) standard

-

This compound (internal standard, e.g., pentafluorophenol-d5 or -d6)

-

Organic solvents (e.g., methanol, acetonitrile, dichloromethane, hexane) of appropriate purity (e.g., HPLC or GC grade)

-

Reagents for sample extraction (e.g., solid-phase extraction cartridges)

-

Derivatizing agent (optional, e.g., BSTFA for silylation)

-

High-purity water

Preparation of Standard Solutions

-

Stock Solutions (e.g., 1000 µg/mL):

-

Accurately weigh a known amount of pentafluorophenol and this compound into separate volumetric flasks.

-

Dissolve in a suitable solvent (e.g., methanol) and dilute to the mark.

-

Store stock solutions at an appropriate temperature (e.g., 4°C or -20°C) in amber vials.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by diluting the pentafluorophenol stock solution to achieve a range of concentrations that bracket the expected sample concentrations.

-

Spike each calibration standard with a constant, known concentration of the this compound internal standard from its stock solution.

-

Sample Preparation

The choice of sample preparation method will depend on the sample matrix (e.g., water, soil, biological fluid). A generic liquid-liquid extraction (LLE) is described below.

-

Accurately measure a known volume or weigh a known mass of the sample into an extraction vessel.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Perform the extraction using a suitable solvent (e.g., dichloromethane). This may involve vortexing and centrifugation.

-

Collect the organic phase.

-

The extract may be concentrated under a gentle stream of nitrogen.

-

If necessary, derivatize the extract to improve the chromatographic properties of the analyte and internal standard. For phenols, silylation with an agent like BSTFA is common.

-

Reconstitute the final extract in a suitable solvent for GC-MS analysis.

GC-MS Analysis

The following are general GC-MS parameters. These must be optimized for the specific instrument and application.

| Parameter | Suggested Setting |

| Gas Chromatograph | |

| Column | Phenyl-methyl polysiloxane (e.g., DB-5ms) or a column with affinity for fluorinated compounds |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Start at 50°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

SIM Ions to Monitor:

-

Pentafluorophenol (C₆HF₅O, MW: 184.06 g/mol ): The molecular ion (m/z 184) and characteristic fragment ions should be monitored.

-

This compound₅ (C₆DF₅O, MW: 189.09 g/mol ): The molecular ion (m/z 189) and corresponding fragment ions should be monitored.

The specific ions to monitor should be determined by analyzing the mass spectra of the pure standards.

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the selected ions for both the analyte (pentafluorophenol) and the internal standard (this compound) in the chromatograms of the calibration standards and the samples.

-

Calibration Curve:

-

For each calibration standard, calculate the response factor (RF) using the following equation: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

-

Alternatively, plot the ratio of the analyte peak area to the internal standard peak area (Area_analyte / Area_IS) against the concentration of the analyte.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

-

-

Quantification:

-

Calculate the concentration of the analyte in the samples using the response factor or the calibration curve.

-

Method Validation

For use in a research or drug development setting, the analytical method should be validated according to relevant guidelines (e.g., ICH, FDA). Key validation parameters include:

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Application Notes & Protocols: Pentafluoropropionyl Derivatization for GC-MS Analysis

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically relevant molecules, such as biogenic amines, amino acids, and fatty alcohols, are non-volatile due to polar functional groups like hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH). Chemical derivatization is a crucial sample preparation step to enhance the utility of GC-MS for analyzing these compounds.[1]

The process involves chemically modifying the analyte to create a derivative with improved chromatographic properties. Derivatization can increase analyte volatility and thermal stability, improve separation, and enhance detector response.[1] The use of fluorinated derivatizing agents, such as Pentafluoropropionic Anhydride (PFPA), is particularly advantageous. These reagents create derivatives that are highly sensitive to electron capture detectors and are ideal for analysis by GC-MS, especially in the electron-capture negative-ion chemical ionization (ECNICI) mode.[2]

This document provides a detailed protocol for the derivatization of biogenic amines and polyamines using PFPA for quantitative analysis by GC-MS, a method widely applicable in clinical and biomedical research.

Application Note: Quantitative Analysis of Biogenic Amines via PFPA Derivatization

This method outlines the simultaneous quantitative analysis of biogenic amines and polyamines, such as histamine (HA), agmatine (AGM), putrescine (PUT), and spermidine (SPD), in biological samples. The protocol is based on derivatization with pentafluoropropionic anhydride (PFPA) followed by GC-MS analysis.[3] Deuterated or ¹³C-labeled analogues of the analytes are used as internal standards to ensure accuracy and precision.[4]

The primary amino groups of the analytes react with PFPA to form stable, volatile pentafluoropropionyl (PFP) derivatives.[4] The use of ethyl acetate as a reaction and extraction solvent, combined with an optimized GC temperature program, allows for the reliable and sensitive quantification of these compounds.[3][5] The PFP derivatives are stable in ethyl acetate for several hours at room temperature, providing flexibility in analytical workflows.[4]

Experimental Workflow Diagram

Caption: General workflow for sample preparation, PFPA derivatization, and GC-MS analysis.

Detailed Experimental Protocol

This protocol is adapted from methodologies developed for the analysis of biogenic amines and polyamines.[3][4][5]

Materials and Reagents

-

Derivatizing Reagent: Pentafluoropropionic anhydride (PFPA)

-

Solvents: Ethyl acetate (EA), Toluene (TOL), n-Butanol, Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Standards: Histamine (HA), Agmatine (AGM), Putrescine (PUT), Spermidine (SPD)

-

Internal Standards (IS): Deuterated histamine (d4-HA), ¹³C-labeled spermidine (¹³C4-SPD)

-

Apparatus: GC-MS system with autosampler, glass reaction vials (2 mL), heating block or oven, vortex mixer, centrifuge, nitrogen evaporator.

Standard Solution Preparation

-

Prepare stock solutions of each analyte and internal standard in a suitable solvent (e.g., 0.1 M HCl) at a concentration of 1 mg/mL.

-

Prepare working standard mixtures by diluting the stock solutions to achieve concentrations relevant for the biological samples being analyzed (e.g., in the pmol range).[4]

Sample Preparation (Two-Step Extraction)

This extraction procedure is suitable for complex matrices like serum.[5]

-

To 100 µL of the biological sample, add a known amount of the internal standard mixture.

-

Alkalinize the sample with NaOH.

-

Perform the first extraction step by adding n-butanol, vortexing, and centrifuging. Collect the organic (upper) layer.

-

Perform the second extraction (back-extraction) by adding HCl to the collected organic layer, vortexing, and centrifuging.

-

Collect the aqueous (lower) layer containing the protonated amines and evaporate to dryness under a stream of nitrogen.

PFPA Derivatization Procedure

-

Reconstitute the dried extract from step 3.5 in the derivatizing medium. A common reagent mixture is PFPA and ethyl acetate (1:4, v/v).[3]

-

Add 100 µL of the PFPA/ethyl acetate mixture to the dried sample residue.

-

Seal the vials tightly and vortex thoroughly.

-

Incubate the mixture at 65°C for 30 minutes to ensure complete derivatization.[3][4]

-

After cooling to room temperature, extract the PFP derivatives. For this, add a suitable organic solvent like ethyl acetate or toluene. Ethyl acetate is recommended for improved analysis of certain amines like histamine.[4][5]

-

Vortex and centrifuge the sample. The upper organic layer containing the PFP derivatives is now ready for GC-MS analysis.

GC-MS Analysis

The following parameters serve as a guideline and should be optimized for the specific instrument and analytes.

-

Gas Chromatograph (GC) Conditions:

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: An initial temperature of 40°C is crucial for the analysis of histamine PFP derivatives.[3][5] A typical program would be: start at 40°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Capture Negative Ion Chemical Ionization (ECNICI) or Electron Ionization (EI). ECNICI is often preferred for fluorinated derivatives due to high sensitivity.

-

Data Acquisition: Selected Ion Monitoring (SIM) mode for highest sensitivity and specificity in quantitative analysis.[4]

-

Derivatization Reaction Diagram

Caption: Reaction of an amine with PFPA to form a stable PFP derivative.

Quantitative Data and Method Performance

The performance of the PFPA derivatization method is characterized by good linearity, precision, and low limits of detection (LOD).

Table 1: GC-MS Parameters for PFP-Derivatized Biogenic Amines